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molecular formula C11H7Cl2NO B8293313 6-Chloro-3-(p-chlorophenoxy)pyridine

6-Chloro-3-(p-chlorophenoxy)pyridine

Cat. No. B8293313
M. Wt: 240.08 g/mol
InChI Key: FEKAXCSBZQRANH-UHFFFAOYSA-N
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Patent
US04179563

Procedure details

A solution of 22 g of 3-(p-chlorophenoxy)pyridine N-oxide in 500 ml of chloroform is added dropwise to 77 g of refluxing phosphorous oxychloride. The mixture is refluxed 30 minutes, cooled and concentrated at reduced pressure. The resulting oil is dissolved in 400 ml of dichloromethane, washed with 40 ml ice cold concentrated ammonium hydroxide and the dichloromethane solution is dried over anhydrous MgSO4. The mixture is filtered, concentrated under reduced pressure and distilled to yield the mixture of desired chlorinated pyridines; bp 103°-105° C./0.1 mm. The oil is dissolved in 100 ml of toluene and chromatographed over 400 g of silica gel in toluene to yield in the first eluate, 6-chloro-3-(p-chlorophenoxy)pyridine. Continued elution with toluene yields 2-chloro 3-(p-chlorophenoxy)pyridine. Finally, elution with toluene-methanol (50:50) yields 4-chloro-3-(p-chlorophenoxy)pyridine.
Name
3-(p-chlorophenoxy)pyridine N-oxide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
chlorinated pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[N+:9]([O-])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[Cl:18][C:10]1[N:9]=[CH:8][C:7]([O:6][C:5]2[CH:14]=[CH:15][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
3-(p-chlorophenoxy)pyridine N-oxide
Quantity
22 g
Type
reactant
Smiles
ClC1=CC=C(OC=2C=[N+](C=CC2)[O-])C=C1
Name
Quantity
77 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
chlorinated pyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in 400 ml of dichloromethane
WASH
Type
WASH
Details
washed with 40 ml ice cold concentrated ammonium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dichloromethane solution is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
chromatographed over 400 g of silica gel in toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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